



Technical Support Center: Optimizing Enasidenib Mesylate for In Vivo Studies

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Compound of Interest		
Compound Name:	Enasidenib Mesylate	
Cat. No.:	B607306	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of **Enasidenib Mesylate**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for **Enasidenib Mesylate** in in vivo mouse models?

A1: The recommended starting dose of **Enasidenib Mesylate** can vary depending on the specific mouse model and experimental goals. However, based on preclinical studies, a common dose range is 10 mg/kg to 100 mg/kg, administered orally twice daily (bid) or once daily. In some aggressive human AML xenograft mouse models, doses of 5, 15, or 45 mg/kg have been used, with 45 mg/kg showing a significant survival advantage compared to placebo. [1] A dose of 100 mg daily was selected for the expansion phase of a clinical trial based on pharmacokinetic and pharmacodynamic profiles and demonstrated efficacy.[2]

Q2: How should I prepare **Enasidenib Mesylate** for oral administration in mice?

A2: A commonly used vehicle for oral gavage in mice is a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation fresh and ensure the compound is fully suspended before each administration to ensure consistent dosing.



Q3: What is the mechanism of action of Enasidenib Mesylate?

A3: Enasidenib is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][3][4] Mutations in IDH2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][3][4][5] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases (like TET2 and JmjC). [1] This inhibition leads to hypermethylation of histones and DNA, which in turn blocks the differentiation of hematopoietic progenitor cells, contributing to the development of acute myeloid leukemia (AML).[1][4] Enasidenib specifically inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][3][4]

Q4: What are the expected pharmacokinetic properties of Enasidenib in preclinical models?

A4: Enasidenib has good oral bioavailability. In preclinical xenograft models, it has been shown to effectively reduce 2-HG levels in peripheral blood, bone marrow, and spleen to near-normal levels.[1] It has a relatively long half-life, which supports once or twice-daily dosing.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Inconsistent or lack of efficacy	- Improper formulation or administration- Low oral bioavailability in the specific animal strain- Development of resistance- Incorrect dose or dosing schedule	- Ensure the formulation is prepared fresh and the compound is fully suspended before each oral gavage Verify the accuracy of the dosing volume Consider increasing the dose or dosing frequency within the reported effective range (e.g., from once to twice daily) Investigate potential mechanisms of resistance, such as secondary mutations in IDH2 or activation of alternative signaling pathways (e.g., RAS/MAPK pathway).[5]
Animal morbidity or mortality	- Vehicle toxicity- On-target toxicity (e.g., differentiation syndrome)- Off-target toxicity	- Conduct a pilot study with the vehicle alone to rule out toxicity Monitor animals closely for signs of differentiation syndrome, which can include respiratory distress, fever, and weight gain.[3] If suspected, consider reducing the dose or temporarily discontinuing treatment Perform necropsy and histopathology to investigate potential off-target effects.
High variability in tumor growth	- Inconsistent tumor cell implantation- Variable engraftment of patient-derived xenografts (PDXs)-	- Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and locationFor PDX models, ensure high



	Heterogeneity of the tumor model	viability of patient cells before implantation.[6]- Increase the number of animals per group to account for inherent biological variability.
Difficulty in measuring 2-HG levels	- Inadequate sample collection or processing- Insufficient sensitivity of the detection method	- Flash-freeze tissue samples immediately after collection to preserve metabolite levels Use a validated LC-MS/MS method for sensitive and specific quantification of 2-HG enantiomers.[7][8]

Quantitative Data Summary

Table 1: In Vivo Dosages of Enasidenib Mesylate in Preclinical Models

Animal Model	Dosage	Administration Route	Key Findings	Reference
AML Xenograft Mice	5, 15, or 45 mg/kg daily	Oral Gavage	Dose-dependent survival benefit, with 45 mg/kg showing superior survival compared to placebo or cytarabine.	[1]
AML Xenograft Mice	100 mg/kg daily	Oral Gavage	Reduction in bone marrow blasts and induction of differentiation.	[4]

Experimental Protocols



AML Patient-Derived Xenograft (PDX) Model

This protocol is adapted from established methods for creating AML PDX models.[6]

1. Cell Preparation:

- Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.
- Wash the cells with RPMI-1640 medium containing 20% FBS to remove cryoprotectant.
- Assess cell viability using trypan blue exclusion. A high viability of injected cells is critical for successful engraftment.

2. Animal Model:

 Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent graft rejection.

3. Cell Implantation:

• Inject 1-5 x 10⁶ viable AML cells in 100-200 μ L of PBS or RPMI-1640 medium intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection).

4. Monitoring Engraftment:

 Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment can take 3-6 months.[6]

5. Treatment with **Enasidenib Mesylate**:

- Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
- Prepare Enasidenib Mesylate in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
- Administer **Enasidenib Mesylate** or vehicle control via oral gavage at the desired dose and schedule (e.g., 100 mg/kg once daily).

6. Endpoint Analysis:



- Monitor tumor burden by quantifying the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen.
- Assess myeloid differentiation of the leukemic cells using flow cytometry for markers such as CD11b, CD14, and CD15.[1]
- Measure 2-HG levels in tissues and plasma using LC-MS/MS.
- Evaluate survival of the treated versus control groups.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol provides a general workflow for 2-HG measurement.[7][8]

- 1. Sample Preparation:
- Homogenize frozen tissue samples in a methanol/water solution.
- Centrifuge the homogenate to pellet proteins and cellular debris.
- Collect the supernatant for analysis.
- 2. Liquid Chromatography (LC):
- Use a ZIC-HILIC stationary phase for separation.[7]
- Employ an isocratic elution with a mobile phase containing formic acid and ammonium hydroxide.[7]
- 3. Mass Spectrometry (MS):
- Operate the mass spectrometer in selective reaction monitoring (SRM) mode.
- Monitor specific mass transitions for derivatized 2-HG and an internal standard.
- 4. Quantification:
- Generate a standard curve using known concentrations of 2-HG.
- Normalize the 2-HG signal to the internal standard and quantify based on the standard curve.
- Express 2-HG levels relative to tissue weight or protein concentration.

Flow Cytometry Analysis of Myeloid Differentiation



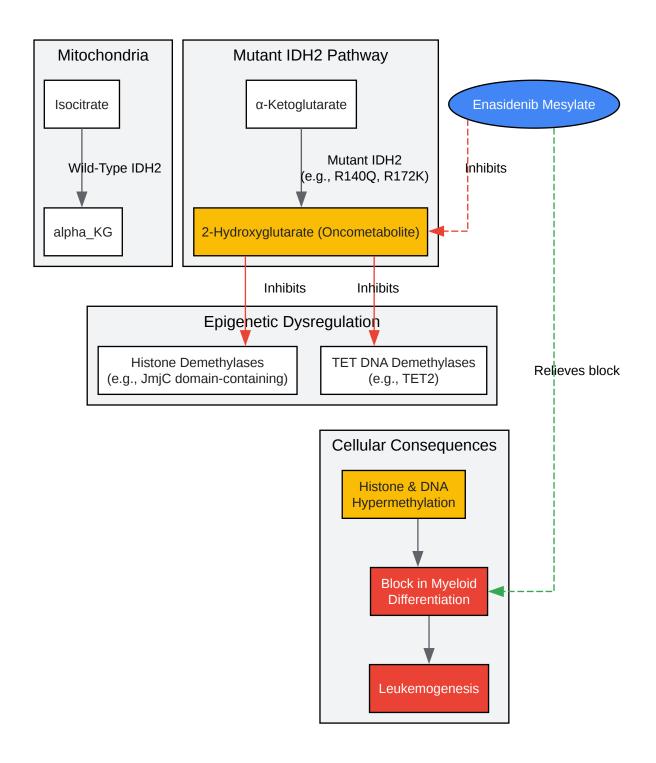
This protocol outlines a basic panel for assessing myeloid differentiation in mouse bone marrow.

1. Sample Preparation:

- Flush bone marrow from femurs and tibias with FACS buffer (e.g., PBS with 2% FBS).
- Lyse red blood cells using an appropriate lysis buffer.
- · Wash and resuspend the cells in FACS buffer.
- 2. Antibody Staining:
- Incubate cells with a cocktail of fluorescently labeled antibodies. A basic panel could include:
- Lineage markers (dump channel): CD3, B220, Ter119 to exclude T cells, B cells, and erythroid cells.[2]
- Myeloid progenitor marker: c-Kit (CD117)[2]
- Granulocyte/Monocyte marker: Gr-1 (Ly6G/Ly6C)[9]
- Macrophage/Monocyte marker: CD11b[2][9]
- Monocyte marker: Ly6C[2]
- 3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Gate on live, single cells.
- Exclude lineage-positive cells.
- Analyze the expression of c-Kit, Gr-1, and CD11b to identify different stages of myeloid differentiation. A decrease in c-Kit and an increase in Gr-1 and CD11b indicate myeloid maturation.[2][9]

Signaling Pathway and Experimental Workflow Diagrams

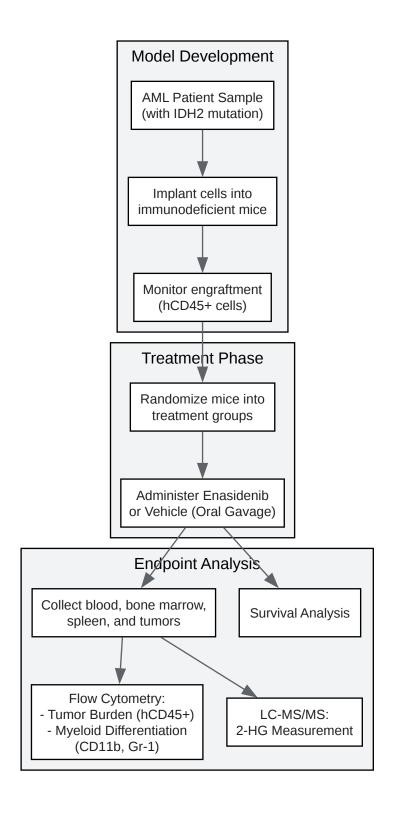




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Caption: Mechanism of action of **Enasidenib Mesylate** in inhibiting mutant IDH2.





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Caption: General experimental workflow for in vivo efficacy studies of **Enasidenib Mesylate**.



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